molecular formula C13H22N2O3 B8111475 Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone

Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone

Cat. No.: B8111475
M. Wt: 254.33 g/mol
InChI Key: YVZLPRNKGYYAFZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The compound’s core consists of a spiro[4.5]decane scaffold, where a central carbon atom bridges two distinct rings: a tetrahydrofuran (1-oxa) ring and a piperidine (8-aza) ring. The morpholino group (C₄H₈NO) is appended via a methanone linker at the 3-position of the spiro system. The molecular formula is C₁₃H₂₂N₂O₃ , with a molecular weight of 254.33 g/mol .

The SMILES notation (O=C(C1COC2(CCNCC2)C1)N) reveals connectivity: the ketone carbonyl bridges the morpholine nitrogen to the spiro carbon, while the oxygen and nitrogen atoms occupy adjacent positions in their respective rings. Stereochemical complexity arises from the spiro junction, which imposes a fixed dihedral angle between the rings. Computational studies on analogous N-morpholino-spiro derivatives suggest that the spiro carbon’s configuration (R or S) influences intramolecular hydrogen bonding and crystal packing .

Comparative Analysis of Spiro[4.5]decane Ring Systems

Spiro[4.5]decane frameworks are prevalent in bioactive molecules due to their conformational rigidity. The table below contrasts key derivatives:

Compound Heteroatoms Molecular Formula Key Features Source
Target Compound 1-oxa, 8-aza C₁₃H₂₂N₂O₃ Morpholino-methanone linker; rigid scaffold
1,4-Dioxa-8-azaspiro[4.5]decane 1,4-dioxa, 8-aza C₇H₁₃NO₂ Chloride salt; hydrogen-bonded crystal lattice
(±)-β-Vetivone None (all carbocyclic) C₁₅H₂₂O Sesquiterpenoid; natural product

The target compound’s inclusion of both oxygen and nitrogen enhances polarity and hydrogen-bonding capacity compared to carbocyclic analogs like β-vetivone . Its structural similarity to 1,4-dioxa-8-azaspiro[4.5]decane highlights the role of heteroatom placement in modulating solubility and crystallinity.

X-ray Crystallographic Studies of Azaspirocyclic Derivatives

Single-crystal X-ray diffraction analyses of related spiro compounds provide insights into bond lengths and angles. For example:

  • In (E)-5-methyl-2-oxo-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-5-(1-(p-tolyl)prop-1-en-1-yl)-2,5-dihydrofuran-3-carbonitrile , the spiro carbon exhibits bond angles of ~109.5°, consistent with tetrahedral geometry .
  • A diastereomeric N-morpholino-spiro derivative crystallizes in the P2₁/c space group (monoclinic), with intermolecular O–H···Cl hydrogen bonds (3.141 Å) stabilizing the lattice .

These studies suggest that the target compound’s morpholino-methanone group would introduce steric hindrance, potentially favoring a specific crystalline phase.

Conformational Dynamics via NMR Spectroscopy

¹H and ¹³C NMR spectra of spirocyclic compounds reveal restricted rotation around the spiro carbon. Key findings for analogs include:

  • 1,4-Dioxa-8-azaspiro[4.5]decane shows distinct proton resonances for axial (δ 3.4–3.6 ppm) and equatorial (δ 2.8–3.0 ppm) methylene groups, indicating hindered ring flipping .
  • In N-morpholino-spiro derivatives , COSY and HSQC experiments resolve diastereotopic protons, confirming the spiro system’s rigidity .

For the target compound, the morpholino group’s electron-withdrawing effect would deshield adjacent protons, likely shifting resonances upfield compared to non-ketone analogs.

Properties

IUPAC Name

morpholin-4-yl(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-12(15-5-7-17-8-6-15)11-9-13(18-10-11)1-3-14-4-2-13/h11,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZLPRNKGYYAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Mitsunobu Reaction

A Mitsunobu reaction is employed to form the spirocyclic ether-amine system. Starting from a diol precursor, such as tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate , the oxygen and nitrogen atoms are positioned to enable intramolecular cyclization. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), the hydroxyl and amine groups undergo coupling to form the spirocyclic structure. Deprotection of the Boc group yields the free amine, which is critical for downstream functionalization.

Key Reaction:

tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylateDIAD, PPh₃1-oxa-8-azaspiro[4.5]decane derivative\text{tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate} \xrightarrow{\text{DIAD, PPh₃}} \text{1-oxa-8-azaspiro[4.5]decane derivative}

Reductive Amination and Spirocyclization

An alternative approach involves reductive amination of ketone intermediates. For example, 1-oxa-8-azaspiro[4.5]decan-3-one is synthesized by treating a bicyclic ketone with sodium triacetoxyborohydride (STAB) in the presence of ammonium acetate. This method ensures high stereochemical control and scalability.

Introduction of the Morpholino-Methanone Group

The morpholino-methanone moiety is introduced via coupling reactions or nucleophilic substitutions.

Carbodiimide-Mediated Coupling

A robust method involves activating the carboxylic acid derivative of the spirocyclic core (e.g., 1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid ) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Morpholine is then coupled to the activated intermediate, yielding the target compound.

Example Protocol:

  • Dissolve 1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid (1.05 g) in chloroform (18 mL).

  • Add EDC (2.5 g), HOBt (1.6 g), and morpholine (1.2 g).

  • Stir at room temperature for 12 hours.

  • Purify via silica gel chromatography (chloroform:methanol = 95:5) to isolate the product (61% yield).

Direct Alkylation of Morpholine

In cases where the spirocyclic core contains a reactive ketone, morpholine can be introduced via nucleophilic addition. For instance, 1-oxa-8-azaspiro[4.5]decan-3-one reacts with morpholine under acidic conditions, followed by oxidation to stabilize the methanone group.

Optimization and Challenges

Stereochemical Control

The spirocyclic system’s stereochemistry is sensitive to reaction conditions. Using chiral auxiliaries or asymmetric catalysis (e.g., iridium-based complexes) during reductive amination improves enantioselectivity.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for coupling steps, while temperatures >100°C are avoided to prevent decomposition.

Analytical Characterization

Critical data for verifying the target compound:

Property Value
Molecular Formula C₁₃H₂₀N₂O₃
MS (ESI+) m/z 259.2 [M+H]⁺
¹H NMR (CDCl₃) δ 3.70–3.81 (m, 8H, morpholine), 1.64 (s, 9H, Boc)
HPLC Purity >98% (Zorbax SB-C18, 5 µm, 4.6 × 150 mm)

Chemical Reactions Analysis

Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors, which may lead to the development of new therapeutic agents.

    Medicine: The compound’s unique structure and chemical properties make it a candidate for drug discovery and development, particularly in the search for new treatments for various diseases.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Properties

Key Structural Differences
  • 1-Oxa vs. 1,4-Dioxa Spiro Rings: The target compound contains a 1-oxa-8-azaspiro[4.5]decane core, while analogs like (4-Iodophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone () feature a 1,4-dioxa variant. Spiro vs. Cyclopropane Systems: Derivatives such as Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone () incorporate strained cyclopropane rings. While cyclopropanes enhance metabolic stability via steric hindrance, spiro systems like 1-oxa-8-azaspiro[4.5]decane offer greater rigidity, which may improve binding specificity .
Electronic Effects
  • The morpholino group in the target compound contributes a weakly basic tertiary amine (pKa ~6.5), enabling pH-dependent solubility. In contrast, piperidine-based analogs (e.g., Morpholino(piperidin-2-yl)methanone, ) exhibit stronger basicity (pKa ~10), altering pharmacokinetic profiles .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Synthetic Yield (%)
Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone ~280 (estimated) 1.8* Moderate (DMF/THF) 91
(6-Methylpyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone 262.3 1.307 High (aqueous) N/A
Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone 307.4 3.1 Low (hexanes/EtOAc) 53

*Estimated based on spirocyclic analogs.

Biological Activity

Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone is a compound that has garnered interest due to its potential biological activities, particularly as a muscarinic agonist. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The compound belongs to a class of 1-oxa-8-azaspiro[4.5]decanes, which are synthesized through various chemical pathways. A notable study reported the synthesis of several derivatives, including this compound, which was evaluated for its affinity to muscarinic receptors and its in vivo biological activities .

Muscarinic Activity

This compound has been identified as an M1 muscarinic agonist, showing significant potential for treating Alzheimer's disease by enhancing cholinergic signaling. The compound demonstrated the ability to ameliorate scopolamine-induced cognitive impairments in rat models, indicating its efficacy in improving memory and learning functions .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the spirocyclic structure can enhance selectivity and potency towards M1 receptors. For instance, compounds with specific alkyl substitutions exhibited a preferential affinity for M1 over M2 receptors, which is crucial for minimizing side effects associated with cholinergic activation .

In Vivo Studies

In a series of experiments, this compound was tested in various behavioral assays:

  • Passive Avoidance Task : Rats treated with the compound showed improved performance in avoiding aversive stimuli compared to controls.
  • Physiological Effects : The compound induced hypothermia and increased salivation, typical responses associated with muscarinic receptor activation .

These findings support the notion that while the compound has therapeutic potential, careful consideration must be given to its side effects.

Comparative Table of Related Compounds

Compound NameMuscarinic ActivityM1 SelectivityCognitive ImprovementSide Effects
This compoundYesModerateSignificantHypothermia, Salivation
2-Ethyl analogue (18)YesHighModerateMild
3-Methylene analogue (29)YesHighSignificantModerate

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing Morpholino(1-oxa-8-azaspiro[4.5]decan-3-yl)methanone and related spirocyclic morpholino derivatives?

  • Methodological Answer :

  • Cyclopropane functionalization : Morpholino-spiro derivatives are often synthesized via cyclopropane ring-opening reactions. For example, morpholino(cyclopropyl)methanones can react with phenols or substituted aromatics under acidic or catalytic conditions to form spiro-fused systems (e.g., 20:1 diastereomeric ratio achieved in cyclopropane-phenol coupling) .
  • Spiro-ring construction : The 1-oxa-8-azaspiro[4.5]decane core can be assembled using heterocyclic precursors. For instance, morpholine derivatives may undergo nucleophilic substitution with spirocyclic intermediates (e.g., 2-phenoxy-1-phenylcyclopropane derivatives) .
  • Key reagents : Phenol derivatives, morpholine, and transition-metal catalysts (e.g., Pd) are frequently employed.

Q. How is the conformational flexibility of the 1-oxa-8-azaspiro[4.5]decane core analyzed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves bond angles, torsion angles, and puckering parameters. For example, spirocyclic morpholino derivatives exhibit mean C–C bond lengths of 1.52 Å and puckering amplitudes (q) of ~0.4 Å .
  • Ring puckering coordinates : Cremer-Pople parameters quantify non-planarity. For six-membered rings, θ and φ angles define chair, boat, or twist-boat conformations .
  • ORTEP-3 visualization : Graphical tools (e.g., ORTEP-III) map thermal ellipsoids and atomic displacements .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Hazard identification : Similar morpholino derivatives (e.g., (4-Aminophenyl)(morpholino)methanone) are harmful via inhalation, skin contact, or ingestion .
  • PPE requirements : Lab coats, nitrile gloves, and safety goggles are mandatory. Fume hoods should be used for solvent-based reactions .
  • First aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of Morpholino-spiro derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Enantioselective synthesis using chiral ligands (e.g., BINAP) or catalysts (e.g., Ru) can bias diastereomer formation .
  • Reaction optimization : Adjusting solvent polarity (e.g., hexanes/EtOAc gradients) and temperature improves stereoselectivity. For example, a 66% yield of a single diastereomer was achieved using 4-methoxyphenol .
  • Chromatographic resolution : Preparative HPLC or silica-gel columns separate diastereomers (e.g., dr 20:1 reported for cyclopropane-phenol adducts) .

Q. What computational methods validate experimental crystallographic data for spirocyclic morpholino compounds?

  • Methodological Answer :

  • DFT calculations : Geometry optimization (e.g., B3LYP/6-31G*) predicts bond lengths and angles, which are cross-validated against X-ray data .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-stacking) in crystal packing .
  • Molecular docking : Screens spirocyclic derivatives against biological targets (e.g., enzymes) to rationalize activity .

Q. How do structural modifications to the morpholino or spirocyclic moiety affect biological activity?

  • Methodological Answer :

  • Case study : Substituting the spirocyclic oxygen with sulfur (e.g., 1-thia-4-azaspiro[4.5]decan-3-one) enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
  • SAR tables :
ModificationActivity Change (vs. parent)Reference
8-Ethyl substitution2.5× ↑ enzyme inhibition
2-Hydroxy-2-methyl addition3× ↓ cytotoxicity
Quinoxaline fusionAntiproliferative activity
  • Mechanistic insights : Electron-withdrawing groups (e.g., -F, -Cl) on aryl rings enhance binding to ATP pockets in kinases .

Data Contradiction Analysis

Q. Discrepancies in reported puckering parameters for spirocyclic rings: How to reconcile experimental and computational results?

  • Methodological Answer :

  • Root cause : X-ray data (e.g., θ = 15° for chair conformation) may conflict with DFT-predicted θ = 12° due to crystal packing forces .
  • Resolution : Use QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology and identify non-covalent interactions distorting the ring .

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